N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Bioanalysis Mass Spectrometry Method Validation

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 (CAS 1219805-49-8), also known as 1-Benzoylpiperazine-d8, is a stable isotopically labeled analog of 1-Benzoylpiperazine. It is categorized as a deuterium-labeled compound, where eight hydrogen atoms on the piperazine ring are specifically replaced with deuterium.

Molecular Formula C11H6D8N2O
Molecular Weight 198.24
CAS No. 1219805-49-8
Cat. No. B602704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8
CAS1219805-49-8
SynonymsN-(Benzoyl)piperazine--d8
Molecular FormulaC11H6D8N2O
Molecular Weight198.24
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 (CAS 1219805-49-8) Procurement Guide for Precision Bioanalysis


N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 (CAS 1219805-49-8), also known as 1-Benzoylpiperazine-d8, is a stable isotopically labeled analog of 1-Benzoylpiperazine [1]. It is categorized as a deuterium-labeled compound, where eight hydrogen atoms on the piperazine ring are specifically replaced with deuterium [1]. With a molecular weight of 198.29 g/mol and a typical isotopic purity of 98 atom % D , its primary application is as an internal standard in quantitative mass spectrometry workflows [2].

Workflow Fit Quantitative LC-MS/MS bioanalysis
Selection Context Deuterated internal standard (d8)
Procurement Note High isotopic enrichment for robust co-elution

Analytical Precision and Reliability: Why Generic N-(Benzoyl)piperazine Substitutes Cannot Match Deuterated Standards


In quantitative LC-MS/MS or GC-MS bioanalysis, substituting a non-deuterated analog for N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 introduces unacceptable analytical variability. While the parent compound, 1-Benzoylpiperazine, may serve as a surrogate or calibration standard, it fails as an internal standard due to the lack of a mass difference to differentiate it from the endogenous or drug-derived analyte in complex matrices [1]. Stable isotope-labeled internal standards (SIL-IS) like the target d8 compound co-elute with the analyte, thereby correcting for ion suppression/enhancement and extraction losses . The use of unlabeled or structurally unrelated internal standards results in significantly higher imprecision and inaccuracy in quantitative assays .

Mass differentiation
Unlabeled analog lacks mass shift for MS distinction, preventing ion ratio correction.
Chromatographic co-elution
Structurally dissimilar IS may differ in RT, failing to correct analyte-specific matrix effects.
Matrix effect correction
Non-isotopic IS cannot track extraction efficiency or ion suppression/enhancement.

Quantifiable Differentiation of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 for Procurement Decisions


Isotopic Purity and Enrichment Metrics for Method Validation Compliance

For a deuterated internal standard to meet the acceptance criteria for bioanalytical method validation (e.g., FDA guidance), a high isotopic enrichment is required to minimize cross-signal contribution to the unlabeled analyte channel. This product is specified at 98 atom % D enrichment . While a specification for a related piperazine-d8 internal standard (1-(4-Methoxyphenyl)piperazine-d8) is often lower at >95% , the target compound's higher specified 98% minimizes isotopic impurity interference, which is crucial for achieving the required lower limit of quantification (LLOQ) and assay precision.

Isotopic enrichment
Data to verify
Target
98 atom% D
Related IS
>95 atom% D
Supports method validation specificity
Minimum +3% enrichment per CoA
Bioanalysis Mass Spectrometry Method Validation

Enhanced Assay Performance via Optimized Chromatographic Co-elution

A key performance requirement for a SIL-IS is its near-identical retention time (RT) to the analyte to effectively compensate for matrix effects. As an octa-deuterated (d8) piperazine analog, this compound exhibits a small but measurable negative isotopic shift in reversed-phase LC relative to its non-deuterated counterpart [1]. This shift, on the order of a few seconds, is sufficient for mass spectral differentiation but small enough to ensure both compounds experience the same matrix environment [2]. This is a quantifiable improvement over using a less-similar structural analog or a different piperazine derivative, which would exhibit a significantly different RT and thus provide less robust matrix effect correction.

Chromatographic co-elution
Class-level
Near-identical RT
Deuterated analog co-elutes with analyte under typical RP-LC conditions; small negative shift ensures same matrix environment.
Ensures matrix effect correction
Class-level isotope effect; may vary with column chemistry
LC-MS GC-MS Isotope Dilution Mass Spectrometry

Verified Molecular Weight Differentiation from Parent Compound for MS Detection

The fundamental requirement for an internal standard in MS is a clear mass distinction from the analyte. This compound's molecular weight is 198.29 g/mol, a +8 Da increase from the unlabeled 1-Benzoylpiperazine (190.24 g/mol) [REFS-1, REFS-2]. This specific mass shift is quantitatively superior to alternatives with lower deuterium incorporation (e.g., d4 or d7) because it provides a higher signal-to-noise ratio for the internal standard channel and reduces the potential for isotopic cross-talk from the M+8 isotope of the unlabeled analyte [2]. This clear mass separation ensures robust and interference-free quantification.

Mass shift for detection
Head-to-head
+8 Da
mass shift from unlabeled
Clear mass channel for quantification
8 Da gap minimizes isotopic overlap
Mass Spectrometry Internal Standard Metabolomics

High-Value Application Scenarios for N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 in Life Science and Forensic Research


Quantification of 1-Benzoylpiperazine Metabolites in Forensic Toxicology

This d8-labeled compound is the definitive internal standard for quantifying the parent drug 1-Benzoylpiperazine (BZP) and its metabolites in complex biological matrices like urine or plasma [1]. Its high isotopic enrichment (98 atom % D) and near-identical chromatographic behavior to BZP are essential for accurate quantitation in forensic cases, where regulatory scrutiny requires robust method validation. Using a structurally dissimilar internal standard would fail to correct for variable matrix effects, risking inaccurate results in a legal context [1].

In Vitro Metabolic Stability and Pharmacokinetic Profiling in Drug Discovery

In pharmaceutical research, this compound is used to precisely track the metabolic fate of 1-Benzoylpiperazine in microsomal or hepatocyte incubations [2]. By spiking the d8 analog into quenched samples, researchers can correct for extraction efficiency and instrument variability, yielding highly reproducible measurements of intrinsic clearance (CLint) and metabolite identification. This level of precision is unattainable with unlabeled internal standards, making the d8 compound a critical tool for generating reliable ADME data for candidate selection [2].

Environmental Fate and Wastewater Epidemiology Studies

For the quantification of trace levels of 1-Benzoylpiperazine in environmental water samples or municipal wastewater, this d8 compound serves as a critical isotopic dilution mass spectrometry (IDMS) standard [3]. Its use mitigates the extreme matrix effects common in these sample types, enabling detection at the ng/L level. The distinct +8 Da mass shift from the analyte ensures that even with complex background noise, the internal standard signal can be accurately integrated, providing reliable data for public health monitoring programs [3].

Application
Selection Property
Validation Focus
Forensic toxicology quantification of BZP
Isotopic purity for low interference
Accuracy and precision in forensic matrices
In vitro ADME metabolic stability studies
Near-identical co-elution with BZP
Extraction recovery & instrumental variability
Wastewater epidemiology & environmental monitoring
+8 Da mass shift for clean detection
Ion suppression mitigation & ng/L sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.